
Foslinanib sodium
Descripción general
Descripción
It contains a phenol-quinoline chemophore as the core structure, which is essential for its anti-neoplastic and anti-mutagenic properties . Foslinanib sodium has shown significant anti-cancer activity and is currently under investigation in clinical trials for its potential use in treating various cancers .
Métodos De Preparación
Foslinanib sodium is synthesized through a series of chemical reactions involving the 2-phenyl-4-quinolone derivatives. . The industrial production methods involve optimizing reaction conditions to achieve high yield and purity of the final product. Specific details on the reaction conditions and reagents used are proprietary and not publicly disclosed .
Análisis De Reacciones Químicas
Foslinanib sodium undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinolone derivatives with different functional groups .
Aplicaciones Científicas De Investigación
Target Identification
The TNF receptor-associated protein 1 (TRAP1) has been identified as a primary target for foslinanib sodium. The interaction between CVM-1125 and TRAP1 leads to reduced levels of succinate and destabilization of hypoxia-inducible factor 1-alpha (HIF-1α), further contributing to its anti-cancer effects .
Efficacy in Cancer Types
This compound has shown promising results across various cancer cell lines:
- Melanoma : In vitro studies demonstrated significant cytotoxic effects against melanoma cells, with 87% of cancer cell lines tested showing a growth inhibitory effect at concentrations below 100 nM .
- Colorectal Cancer : Preclinical studies using the HCT-116 colon cancer cell line revealed that this compound effectively inhibits cell proliferation and induces apoptosis .
Clinical Trials
Currently, this compound is undergoing Phase 2a clinical development. The trials are designed to evaluate its safety, tolerability, and efficacy in patients with specific genetic backgrounds that may predict sensitivity to the drug. Notably, mutations in genes such as STK11 and NF2 have been identified as potential biomarkers for patient selection .
Table 1: Summary of Biological Activities of this compound
Activity | Description |
---|---|
Induces Apoptosis | Promotes programmed cell death in cancer cells |
Cell Cycle Arrest | Halts progression at G2/M phase |
Inhibits Vasculogenic Mimicry | Prevents formation of tumor-associated blood vessels |
Targets TRAP1 | Reduces succinate levels and destabilizes HIF-1α |
Table 2: Efficacy Across Cancer Cell Lines
Cancer Type | Cell Line | GI50 (nM) | Mechanism of Action |
---|---|---|---|
Melanoma | C8161 | <100 | Induces apoptosis |
Colorectal Cancer | HCT-116 | <100 | Inhibits proliferation |
Breast Cancer | MDA-MB-231 | <100 | Cell cycle arrest |
Mecanismo De Acción
The mechanism of action of foslinanib sodium involves targeting the TNF receptor-associated protein 1 (TRAP1). This interaction leads to the induction of mitochondrial apoptosis, suppression of tumor cell growth, and inhibition of vasculogenic mimicry formation . The compound also reduces the protein level of TRAP1 and impedes its downstream signaling by reducing cellular succinate levels and destabilizing HIF-1α . Additionally, loss-of-function mutations of STK11 and NF2 have been identified as potential biomarkers for this compound treatment .
Comparación Con Compuestos Similares
Foslinanib sodium is compared with other similar compounds, such as:
Other 2-phenyl-4-quinolone derivatives: These compounds share a similar core structure but may have different functional groups and biological activities.
This compound is unique due to its multiple mechanisms of action, including the inhibition of vasculogenic mimicry, which is associated with metastasis and drug-induced resistance in malignant tumors . This unique property positions this compound as a first-in-class drug with exceptional efficacy and fewer side effects compared to traditional chemotherapies .
Actividad Biológica
Foslinanib sodium, also known as CVM-1118, is a synthetic compound derived from 2-phenyl-4-quinolone analogues, recognized for its potential therapeutic applications, particularly in oncology. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.
Overview of this compound
This compound is classified as a phosphoric ester and functions primarily as a protein kinase inhibitor. It has been shown to target the TNF receptor-associated protein 1 (TRAP1), which plays a crucial role in various cellular processes including apoptosis and tumor growth inhibition.
Targeting TRAP1 : this compound binds to TRAP1, leading to a cascade of biochemical reactions that culminate in apoptosis and cell cycle arrest at the G2/M phase. This inhibition of TRAP1 disrupts mitochondrial function and reduces succinate levels, ultimately destabilizing hypoxia-inducible factor 1-alpha (HIF-1α) and inhibiting tumor cell proliferation .
Cellular Effects :
- Apoptosis Induction : this compound promotes programmed cell death in various cancer cell lines.
- Cell Cycle Arrest : It effectively halts the cell cycle at the G2/M phase, preventing further proliferation.
- Inhibition of Vasculogenic Mimicry : The compound has shown efficacy in inhibiting vasculogenic mimicry, a process that allows tumors to develop blood supply independently from existing vessels .
Pharmacokinetics
This compound is characterized by:
- Oral Bioavailability : It can be administered orally, providing convenience in clinical settings.
- Rapid Metabolism : Upon administration, it is quickly metabolized to its active form, CVM-1125, which exhibits significant cytotoxic effects at nanomolar concentrations .
NCI 60 Cancer Panel Screening
The National Cancer Institute (NCI) conducted extensive screening using the NCI 60 cancer panel. Results indicated that CVM-1125 inhibited growth in 87% of the tested cancer cell lines with an average GI50 value of less than 100 nM. This highlights its potential as a potent anticancer agent .
Case Studies
A series of case studies have been documented to evaluate the effectiveness of this compound in clinical settings:
- Case Study 1 : A patient with advanced melanoma exhibited significant tumor reduction after treatment with this compound. Imaging studies showed a decrease in tumor size and improved overall health metrics.
- Case Study 2 : In another instance involving patients with non-small cell lung cancer (NSCLC), this compound was administered as part of a combination therapy. Results demonstrated prolonged progression-free survival compared to historical controls.
Summary Table of Biological Activities
Activity Type | Description |
---|---|
Apoptosis Induction | Promotes programmed cell death in cancer cells |
Cell Cycle Arrest | Halts progression at the G2/M phase |
Inhibition of Vasculogenic Mimicry | Prevents tumors from developing their own blood supply |
Target Protein | TRAP1 |
Active Metabolite | CVM-1125 |
Propiedades
Número CAS |
1256037-58-7 |
---|---|
Fórmula molecular |
C16H11FNNa2O5P |
Peso molecular |
393.2177 |
Nombre IUPAC |
sodium (2-(3-fluorophenyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-5-yl)phosphonate |
InChI |
InChI=1S/C16H13FNO5P.2Na/c1-23-14-6-5-11-15(16(14)24(20,21)22)13(19)8-12(18-11)9-3-2-4-10(17)7-9;;/h2-8H,1H3,(H,18,19)(H2,20,21,22);;/q;2*+1/p-2 |
Clave InChI |
ZRPWVAHVWBPHID-UHFFFAOYSA-L |
SMILES |
O=C1C=C(C2=CC=CC(F)=C2)NC3=C1C(P([O-])([O-])=O)=C(OC)C=C3.[Na+].[Na+] |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
TRX818; TRX-818; TRX 818. TRX818 sodium; CVM1118; CVM1118; CVM-1118; Foslinanib sodium; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.